molecular formula C14H15NO4 B1349697 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde CAS No. 851721-91-0

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde

Cat. No. B1349697
M. Wt: 261.27 g/mol
InChI Key: KRSBKCIZARFCOA-UHFFFAOYSA-N
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Description

The compound 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde is a chemical that can be associated with a class of compounds that exhibit various biological activities. While the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and studied for their potential as inhibitors, antimicrobials, and antioxidants .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the one-step cyclization of aldehydes with methyl nitroacetate in N, N-dimethylacetamide to produce isoxazoline N-oxides . Another method includes the condensation reaction of 2-methylbenzimidazole with 2,5-dimethoxy-1,4-benzenedicarboxaldehyde . Additionally, the synthesis of functionalized pyrazole scaffolds from o-alkyl derivative of salicyaldehyde and subsequent reactions has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol was determined by single crystal X-ray diffraction and compared with DFT calculations . This approach could be applied to determine the molecular structure of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of metal complexes, as seen in the study of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes . The reactivity of the compound could also be explored in the context of forming complexes or undergoing further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, such as the antimicrobial and antioxidant activities of pyrazole scaffolds . The optical properties of metal complexes derived from 3,4-dimethoxy benzaldehyde hydrazone have also been investigated . These studies provide a foundation for analyzing the properties of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde, which may include its inhibitory activity, solubility, melting point, and optical characteristics.

Scientific Research Applications

  • Synthesis and Cytotoxicity Evaluation : In the field of organic synthesis and pharmacology, "4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde" has been used as a starting material. For instance, it was utilized in synthesizing amorfrutins A and B, which demonstrated significant cytotoxicity against human tumor cell lines (Brandes et al., 2020).

  • Oxidation Mechanisms and Kinetics : The compound has been studied in the context of chemical kinetics and mechanisms, particularly in the oxidation of various methoxy-substituted benzaldehydes, leading to the formation of corresponding carboxylic acids. These studies contribute to understanding the reactivity and transformation of these compounds under different conditions (Malik, Asghar & Mansoor, 2016).

  • Synthesis of Isoxazoline N-Oxides : Research has also been conducted on improving the synthesis methods of isoxazoline N-oxides, where the compound serves as a crucial intermediate. This is important for the development of compounds with potential biological activity (Kaji & Zen, 1980).

  • Corrosion Inhibition : In the field of materials science, research on Schiff base compounds derived from 4-hydroxy-3-methoxy-benzaldehyde has shown potential in inhibiting corrosion of steel in acidic environments. This highlights its application in protecting industrial materials (Emregül & Hayvalı, 2006).

  • Antimicrobial and Anticancer Potentials : The compound has been a part of the synthesis process of various pharmacologically active compounds, some of which have shown antimicrobial and anticancer potentials. This research is pivotal in drug discovery and development (Sigroha et al., 2012).

  • Isoxazolines and Isoxazoles Synthesis : The compound's derivatives have been synthesized to investigate their antimicrobial properties, contributing to the development of new pharmaceutical agents (Velikorodov & Sukhenko, 2004).

  • In Vitro Antioxidant Activity : It has been involved in the synthesis of compounds analyzed for in vitro antioxidant activities, an area of interest in pharmacology and biochemistry (Yüksek et al., 2015).

Safety And Hazards

Safety and hazards information for a chemical compound typically includes handling precautions and potential health effects. Unfortunately, I couldn’t find specific safety and hazards information for “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde” from the web search results.


Future Directions

The future directions for research on a chemical compound can include potential applications and areas for further study. Unfortunately, I couldn’t find specific information on the future directions for “4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde” from the web search results.


Please note that this analysis is based on the information available from the web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-9-12(10(2)19-15-9)8-18-13-5-4-11(7-16)6-14(13)17-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSBKCIZARFCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-3-methoxy-benzaldehyde

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